molecular formula C13H13ClN2O4S B6630892 1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid

1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid

Cat. No. B6630892
M. Wt: 328.77 g/mol
InChI Key: YVNVJXMTGIDNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid, commonly known as CPCCOEt, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a selective antagonist for the metabotropic glutamate receptor subtype 1 (mGluR1).

Mechanism of Action

CPCCOEt works by binding to the 1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid receptor and preventing the activation of downstream signaling pathways. This blockade results in a reduction of synaptic transmission and has been shown to have neuroprotective effects in animal models of neurological disorders.
Biochemical and Physiological Effects:
CPCCOEt has been shown to have a variety of biochemical and physiological effects in animal models. These include the reduction of seizure activity in animal models of epilepsy, the improvement of motor function in animal models of Parkinson's disease, and the prevention of cognitive decline in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPCCOEt is its selectivity for the 1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid receptor, which allows for targeted manipulation of this receptor without affecting other receptors. However, one limitation of CPCCOEt is its limited solubility in aqueous solutions, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for research involving CPCCOEt. One potential area of research is the development of more potent and selective 1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid antagonists. Another area of research is the investigation of the potential therapeutic applications of CPCCOEt in neurological disorders. Additionally, further research is needed to understand the long-term effects of CPCCOEt on synaptic transmission and neuronal function.

Synthesis Methods

CPCCOEt can be synthesized using a multistep process involving the reaction of 2-chloro-4-cyanobenzene with methylsulfonyl chloride, followed by the reaction with 3-methylpyrrolidine-3-carboxylic acid and ethyl alcohol. The resulting product is then purified using column chromatography to obtain pure CPCCOEt.

Scientific Research Applications

CPCCOEt has been extensively studied for its potential as a selective antagonist for the 1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid receptor. This receptor is involved in the regulation of synaptic transmission and has been implicated in various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. CPCCOEt has been shown to selectively block the 1-(2-Chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid receptor, making it a potential therapeutic target for these disorders.

properties

IUPAC Name

1-(2-chloro-4-cyanophenyl)sulfonyl-3-methylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4S/c1-13(12(17)18)4-5-16(8-13)21(19,20)11-3-2-9(7-15)6-10(11)14/h2-3,6H,4-5,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNVJXMTGIDNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)C#N)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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